Methyl 5-(2-aminophenyl)furan-2-carboxylate
Overview
Description
Methyl 5-(2-aminophenyl)furan-2-carboxylate: is a chemical compound characterized by its molecular structure, which includes a furan ring substituted with a methyl ester group and an amino group on the phenyl ring
Synthetic Routes and Reaction Conditions:
Furan Derivative Synthesis: The compound can be synthesized starting from furan-2-carboxylic acid, which undergoes esterification with methanol in the presence of an acid catalyst to form methyl furan-2-carboxylate.
Amination Reaction: The resulting methyl furan-2-carboxylate is then subjected to an amination reaction, where the furan ring is functionalized with an amino group at the 2-position of the phenyl ring. This can be achieved using reagents like nitrobenzene and reducing agents such as iron or tin chloride.
Industrial Production Methods:
Catalytic Methods: Industrial-scale synthesis often employs catalytic methods to improve yield and reduce by-products. Transition metal catalysts, such as palladium or nickel, can be used to facilitate the amination reaction.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to achieve high purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution Reactions: The amino group on the phenyl ring can participate in substitution reactions, where it can be replaced by other functional groups through electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution: Electrophilic reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols
Substitution Products: Halogenated compounds, nitro compounds
Scientific Research Applications
Chemistry: Methyl 5-(2-aminophenyl)furan-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-(2-aminophenyl)furan-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group on the phenyl ring can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The furan ring can participate in electrophilic substitution reactions, leading to the formation of new compounds with diverse biological activities.
Comparison with Similar Compounds
Methyl 5-(4-aminophenyl)furan-2-carboxylate: Similar structure but with the amino group at the 4-position of the phenyl ring.
Methyl furan-2-carboxylate: Lacks the amino group on the phenyl ring.
5-(2-aminophenyl)furan-2-carboxylic acid: Similar structure but without the methyl ester group.
Uniqueness: Methyl 5-(2-aminophenyl)furan-2-carboxylate is unique due to the specific positioning of the amino group on the phenyl ring, which influences its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 5-(2-aminophenyl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-12(14)11-7-6-10(16-11)8-4-2-3-5-9(8)13/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWZTMZWNJSVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409339 | |
Record name | methyl 5-(2-aminophenyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54023-14-2 | |
Record name | methyl 5-(2-aminophenyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54023-14-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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